![molecular formula C20H21N3OS B5570323 4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that yield novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives with varying affinities for opioid receptors. These synthetic pathways are crucial for developing compounds with specific biological activities, as detailed in the work by Trabanco et al. (2006, 2007) (Trabanco et al., 2006) (Trabanco et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an imidazolyl group attached to a piperidine ring, which is further modified with various substituents to enhance selectivity and potency towards delta-opioid receptors. The structural characteristics are pivotal for the biological activity of these compounds, as they determine the interaction with specific receptors.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions that are fundamental to their synthesis and modification. For example, the cyclo condensation reactions, as discussed by Rajkumar et al. (2014) in the synthesis of similar imidazol-ethylpiperazine derivatives, highlight the versatility and reactivity of these compounds (Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Mixed Ligand Concepts
A study explored mixed ligand fac-tricarbonyl complexes, where imidazole and 1H-imidazole-4-carboxylic acid were used as ligands. This approach allows the labeling of bioactive molecules containing monodentate or bidentate donor sites, demonstrating potential applications in biochemistry and pharmaceutical research (Mundwiler et al., 2004).
Synthesis of Benzodiazepines
Imidazole-containing 1, 5-benzodiazepines were synthesized using a piperidine catalyst. This synthesis protocol highlights environmental friendliness and high yields, suggesting a greener approach to chemical synthesis (Konda et al., 2011).
Reductive Amination in Carbonyl Derivatives
An iron-catalyzed method for reductive amination of carbonyl derivatives with ω-amino fatty acids was developed, using an imidazol-2-ylidene complex. This method is efficient for synthesizing various cyclic amines, indicating its importance in organic synthesis (Wei et al., 2019).
NMDA Receptor Ligands
A compound with a 4-(1H-imidazol-4-yl)but-3-ynyl group in piperidine was identified as a potent antagonist of the NMDA receptor. This discovery has implications in neuropharmacology, particularly in Parkinson's disease research (Wright et al., 1999).
Metal-Based Chemotherapy
Research on metal complexes with imidazole derivatives showed potential applications in chemotherapy against tropical diseases. These findings open avenues for novel metal-based therapeutic agents (Navarro et al., 2000).
Novel Imidazole Derivatives Synthesis
A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized. This indicates the potential of such derivatives in developing new pharmaceutical compounds (Goli-Garmroodi et al., 2015).
Corrosion Inhibition Studies
Benzimidazole derivatives were studied for their corrosion inhibitive action on steel, indicating their utility in industrial applications (Yadav et al., 2016).
Histamine H3 Receptor Agonists
Studies on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives showed their potential as histamine H3 receptor agonists. This research contributes to the understanding of histamine receptors in pharmacology (Ishikawa et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-13-17(25-18(14)15-5-3-2-4-6-15)20(24)23-11-7-16(8-12-23)19-21-9-10-22-19/h2-6,9-10,13,16H,7-8,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBBTVITZQLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.